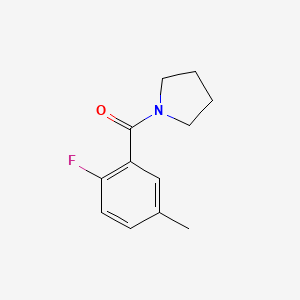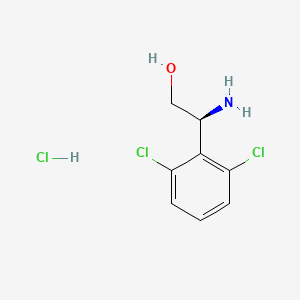
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to the oxadiazole ring via a chlorobenzyl group.
Métodos De Preparación
The synthesis of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired chlorobenzyl-substituted oxadiazole.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the chlorobenzyl-substituted oxadiazole reacts with morpholine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can be compared with other similar compounds, such as:
2-(2-Chlorobenzyl)-1,3,4-oxadiazole: This compound has a similar structure but with a different oxadiazole ring.
3-(2-Chlorobenzyl)-1,2,4-triazole: This compound features a triazole ring instead of an oxadiazole ring.
5-(2-Chlorobenzyl)-1,2,4-oxadiazole: This compound lacks the morpholine ring and has a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14ClN3O2 |
|---|---|
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
3-[5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-4-2-1-3-9(10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2 |
Clave InChI |
AJXSIPFGFSXZRB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NOC(=N2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

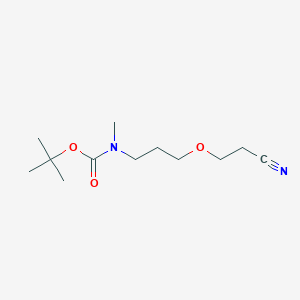
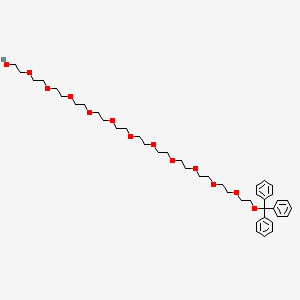

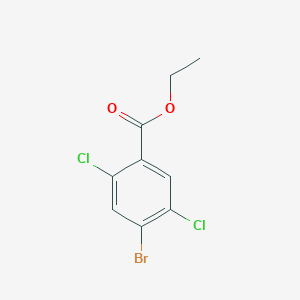
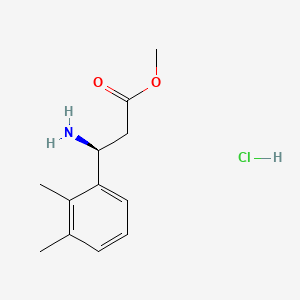
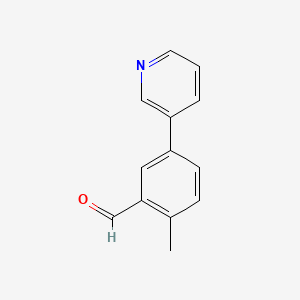
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)

